Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13665655
InChI: InChI=1S/C11H8F4N2O2/c1-2-19-10(18)8-9(11(13,14)15)16-7-4-3-6(12)5-17(7)8/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=C(N=C2N1C=C(C=C2)F)C(F)(F)F
Molecular Formula: C11H8F4N2O2
Molecular Weight: 276.19 g/mol

Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC13665655

Molecular Formula: C11H8F4N2O2

Molecular Weight: 276.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate -

Specification

Molecular Formula C11H8F4N2O2
Molecular Weight 276.19 g/mol
IUPAC Name ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C11H8F4N2O2/c1-2-19-10(18)8-9(11(13,14)15)16-7-4-3-6(12)5-17(7)8/h3-5H,2H2,1H3
Standard InChI Key PLDCMHGLFBWAFE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C2N1C=C(C=C2)F)C(F)(F)F
Canonical SMILES CCOC(=O)C1=C(N=C2N1C=C(C=C2)F)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines an imidazo[1,2-a]pyridine backbone with strategic substitutions that enhance its electronic and steric profiles. The fluorine atom at position 6 increases metabolic stability and lipophilicity, while the trifluoromethyl group at position 2 contributes to electron-withdrawing effects and resistance to oxidative degradation . The ethyl ester at position 3 serves as a prodrug moiety, facilitating membrane permeability and subsequent hydrolysis to the active carboxylic acid .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₈F₄N₂O₂
Molecular Weight276.19 g/mol
IUPAC NameEthyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
SMILESCCOC(=O)C1=C(N=C2N1C=C(C=C2)F)C(F)(F)F
LogP (Predicted)2.8 ± 0.3

The Canonical SMILES string illustrates the planar imidazo[1,2-a]pyridine system, with fluorine at C6 and trifluoromethyl at C2. X-ray crystallography of analogous compounds confirms that such substitutions induce slight distortions in the aromatic system, enhancing binding to hydrophobic enzyme pockets .

Synthetic Methodologies

General Approaches to Imidazo[1,2-a]Pyridines

While no published protocols directly describe the synthesis of ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, established routes for related imidazopyridines involve:

  • Condensation: Reaction of 2-aminopyridine derivatives with α-halo carbonyl compounds .

  • Cyclization: Intramolecular cyclization of formamidine intermediates under thermal or catalytic conditions .

  • Functionalization: Late-stage introduction of fluorine and trifluoromethyl groups via halogen exchange or nucleophilic substitution.

Proposed Synthesis Pathway

Adapting methods from Patent CN103864786A , a plausible route involves:

  • Formamidine Intermediate: Reacting 2-amino-5-fluoropyridine with N,N-dimethylformamide dimethylacetal at 40–100°C to form N,N-dimethyl-N'-2-(5-fluoropyridinyl)formamidine.

  • Cyclization with Ethyl Bromoacetate: Treating the intermediate with ethyl bromoacetate in DMF at 100–160°C in the presence of NaHCO₃, yielding the ethyl ester precursor.

  • Trifluoromethylation: Introducing the -CF₃ group via Ullmann coupling or radical trifluoromethylation, though specific conditions remain unverified .

Table 2: Critical Reaction Parameters from Analogous Syntheses

StepReagents/ConditionsYieldSource
Formamidine FormationDMF dimethylacetal, 80°C, 3h85%
CyclizationEthyl bromoacetate, DMF, 150°C68%
Ester HydrolysisNaOH, MeOH/H₂O, RT81%

Challenges include controlling regioselectivity during trifluoromethylation and minimizing defluorination side reactions .

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to introduce fluorine and trifluoromethyl groups simultaneously.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in rodent models.

  • Target Identification: Screening against kinase libraries to identify primary molecular targets.

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